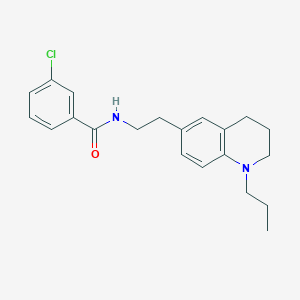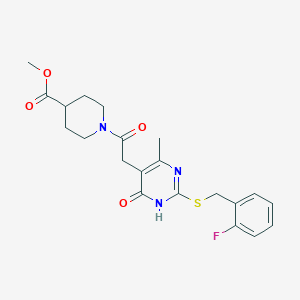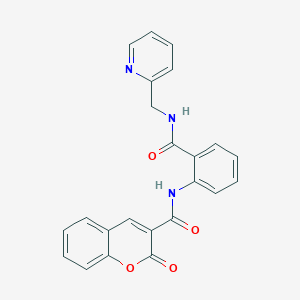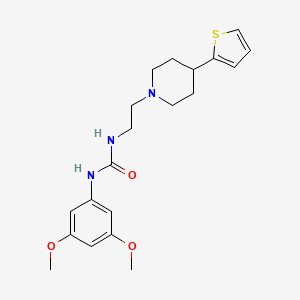![molecular formula C11H17NO6 B2880240 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose CAS No. 1030262-99-7](/img/structure/B2880240.png)
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose is a synthetic compound with the molecular formula C11H17NO6 and a molecular weight of 259.26 g/mol . This compound is a derivative of D-glucose, where the hydroxyl group at the second carbon is replaced by an amino group linked to a pentynoyl moiety. It is primarily used as a probe in carbohydrate metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose typically involves the following steps :
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using suitable protecting groups such as acetyl or benzyl groups.
Introduction of Amino Group: The protected glucose is then subjected to a reaction with an appropriate amine to introduce the amino group at the second carbon.
Coupling with Pentynoyl Moiety: The amino group is then coupled with a pentynoyl moiety using reagents like pentynoic acid or its derivatives.
Deprotection: Finally, the protecting groups are removed to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose has several scientific research applications :
Chemistry: Used as a probe in carbohydrate metabolism studies to understand the pathways and mechanisms involved.
Biology: Employed in cell labeling and tracking studies due to its ability to be incorporated into cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging studies.
Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose involves its incorporation into metabolic pathways . The compound mimics natural glucose and is taken up by cells via glucose transporters. Once inside the cell, it can interfere with glycolysis and other metabolic processes, making it a valuable tool for studying carbohydrate metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-mannose: Similar structure but differs in the stereochemistry of the sugar moiety.
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-galactose: Another similar compound with a different sugar backbone.
Uniqueness
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose is unique due to its specific structure that allows it to be a versatile probe in carbohydrate metabolism studies. Its ability to be incorporated into various metabolic pathways makes it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)pent-4-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-2-3-4-9(16)12-7(5-13)10(17)11(18)8(15)6-14/h1,5,7-8,10-11,14-15,17-18H,3-4,6H2,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUPYWMDKTXDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NC(C=O)C(C(C(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2880157.png)
![4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2880158.png)
![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2880159.png)

![8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B2880162.png)

![7-benzyl-N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2880165.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2880169.png)

![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2880174.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2880175.png)


